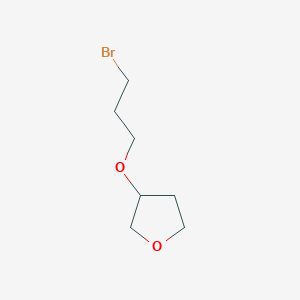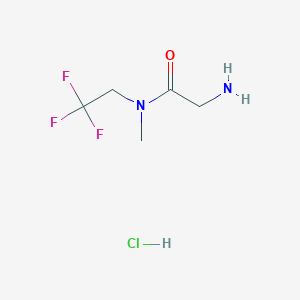![molecular formula C8H4BrN3 B1524586 4-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonitril CAS No. 1190310-18-9](/img/structure/B1524586.png)
4-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonitril
Übersicht
Beschreibung
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „4-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonitril“ gesucht, aber es scheint, dass spezifische Informationen über die Anwendungen dieser Verbindung in verschiedenen Bereichen im öffentlichen Bereich nicht leicht zugänglich sind. Dies könnte daran liegen, dass die Verbindung relativ neu oder in ihrer Verwendung Nischencharakter hat, was zu begrenzten veröffentlichten Forschungsarbeiten oder Diskussionen über ihre Anwendungen führt.
Basierend auf der Struktur und den bekannten Aktivitäten ähnlicher Pyrrolopyridin-Derivate können wir jedoch potenzielle Anwendungsbereiche ableiten:
Pharmazeutische Forschung
Pyrrolopyridin-Derivate wurden auf ihre potenzielle Verwendung bei der Behandlung von Krankheiten untersucht, die mit dem Nerven- und Immunsystem zusammenhängen, sowie auf ihre antidiabetischen, antimykobakteriellen, antiviralen und Antitumoraktivitäten .
Krebstherapie
Einige Pyrrolopyridin-Verbindungen haben vielversprechend gezeigt, dass sie auf FGFR-Signalwege abzielen, die eine entscheidende Rolle bei verschiedenen Tumorarten spielen .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carbonitrile exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carbonitrile inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been found to interact with various enzymes and proteins
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUQASDDUSUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid](/img/structure/B1524503.png)


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)



![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)




